6-Methylpyridazine-3-sulfonamide
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Overview
Description
6-Methylpyridazine-3-sulfonamide is a chemical compound with the CAS Number: 1247738-40-4 . It has a molecular weight of 173.2 and its IUPAC name is 6-methyl-3-pyridazinesulfonamide .
Molecular Structure Analysis
The InChI code for 6-Methylpyridazine-3-sulfonamide is1S/C5H7N3O2S/c1-4-2-3-5 (8-7-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10)
. This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving 6-Methylpyridazine-3-sulfonamide are not detailed in the searched resources, sulfonamides in general are known to exhibit a range of pharmacological activities . They are used as broad-spectrum antimicrobial drugs and can treat a diverse range of disease states .Scientific Research Applications
- 6-Methylpyridazine-3-sulfonamide exhibits antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. Understanding its mechanism of action and efficacy against specific pathogens is crucial for developing new treatments .
- The compound has been investigated for its anti-inflammatory and analgesic properties. By modulating inflammatory pathways, it may offer relief from pain and inflammation-related conditions .
- 6-Methylpyridazine-3-sulfonamide derivatives have shown antiplatelet effects. These compounds could be valuable in preventing abnormal blood clotting and related cardiovascular disorders .
- Researchers have explored the compound’s impact on cancer cells. It may inhibit tumor growth or enhance the effectiveness of existing anticancer therapies. Further studies are needed to elucidate its precise mechanisms .
- The compound has been investigated for its potential as an antihypertensive agent. Understanding its effects on blood pressure regulation is essential for clinical applications .
- Beyond human health, 6-Methylpyridazine-3-sulfonamide derivatives have found use in agriculture. For instance, 6-(benzyloxy)pyridazin-3-amine derivatives have been studied as weed killers .
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Antiplatelet Activity
Anticancer Potential
Antihypertensive Properties
Agrochemical Applications
Mechanism of Action
Target of Action
6-Methylpyridazine-3-sulfonamide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that many pyridazinone derivatives, which 6-methylpyridazine-3-sulfonamide is a part of, have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
It’s known that the compound is a powder at room temperature and has a molecular weight of 1732 . These properties could potentially influence its bioavailability.
Result of Action
It’s known that pyridazine derivatives have a wide range of pharmacological activities .
Action Environment
It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Safety and Hazards
The safety information for 6-Methylpyridazine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-methylpyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWFSOYHBWJGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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